2,5-Dinitrotoluene

Hepatocarcinogenesis Initiation-Promotion Assay F-344 Rat Model

2,5-Dinitrotoluene (2,5-DNT; CAS 619-15-8) is one of six isomeric dinitrotoluenes formed by toluene nitration, distinguished by nitro groups at the 2- and 5-positions of the aromatic ring. Unlike the industrially dominant 2,4-DNT (76.5% of technical-grade DNT) and 2,6-DNT (18.8%), 2,5-DNT constitutes less than 3% of technical-grade mixtures.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 619-15-8
Cat. No. B008417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dinitrotoluene
CAS619-15-8
Synonyms2,5-dinitro-toluen; 2,5-Dinitrotoluene; 2,5-DNT; 2-Methyl-1,4-dinitrobenzene; Toluene, 2,5-dinitro-; 1-METHYL-2,5-DINITROBENZENE; 2,5-Dinitrotoluol; 1,4-Dinitro-2-methylbenzene
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3
InChIKeyKZBOXYKTSUUBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol;  very soluble in carbon disulfide
In water, 219 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.03 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dinitrotoluene (CAS 619-15-8): Isomer-Specific Procurement Rationale for Nitroaromatic Research and Industrial Synthesis


2,5-Dinitrotoluene (2,5-DNT; CAS 619-15-8) is one of six isomeric dinitrotoluenes formed by toluene nitration, distinguished by nitro groups at the 2- and 5-positions of the aromatic ring. Unlike the industrially dominant 2,4-DNT (76.5% of technical-grade DNT) and 2,6-DNT (18.8%), 2,5-DNT constitutes less than 3% of technical-grade mixtures [1]. Its meta-nitro orientation confers a distinct toxicity, genotoxicity, and physicochemical profile that cannot be replicated by ortho- or para-substituted isomers, making it an essential reference standard for forensic analysis, toxicological research, and selective synthetic applications [2].

Why 2,5-Dinitrotoluene Cannot Be Replaced by 2,4-DNT or Other Isomers in Critical Applications


The six DNT isomers share an identical molecular formula (C₇H₆N₂O₄) and molecular weight (182.14 g/mol), yet their nitro-group positions drive marked divergence in hepatocarcinogenic potential, genotoxicity, organ-specific pathology, and electrochemical behavior. Technical-grade DNT, dominated by 2,4-DNT and 2,6-DNT, produces 100% hepatocellular carcinoma incidence in male F-344 rats after one year of feeding, whereas purified 2,4-DNT alone is only weakly hepatocarcinogenic and 2,5-DNT exhibits no detectable hepatic initiating activity [1]. Furthermore, GC/MS alone cannot reliably distinguish 2,5-DNT from 2,4-DNT or 2,6-DNT due to near-identical fragmentation patterns, necessitating isomer-pure reference materials for forensic and environmental analysis [2]. Substituting one isomer for another without accounting for these differences risks invalidating toxicological studies, compromising analytical accuracy, and generating misleading structure-activity relationship conclusions.

Quantitative Comparator Evidence: Where 2,5-Dinitrotoluene Diverges from Its Closest Isomeric Analogs


Hepatocarcinogenic Initiation Potential: 2,5-DNT vs. 2,6-DNT and Technical-Grade DNT

In an in vivo hepatic initiation-promotion assay using male F-344 rats, a single oral administration of 2,6-DNT (75 mg/kg) combined with partial hepatectomy initiated hepatocytes, whereas 2,5-DNT, along with 2,3-, 2,4-, 3,4-, and 3,5-DNT, exhibited no detectable initiating activity. Technical-grade DNT (76% 2,4-DNT, 18% 2,6-DNT) produced 100% hepatocellular carcinoma incidence after one year of feeding [1][2].

Hepatocarcinogenesis Initiation-Promotion Assay F-344 Rat Model

In Vivo Genotoxicity: 2,5-DNT Is Non-Genotoxic in Liver Comet and Micronucleus Assays vs. 2,6-DNT

In a 14-day oral exposure study using male Sprague-Dawley rats, 2,5-DNT did not induce DNA damage in liver cells (Comet assay) or increase micronucleated reticulocytes (MN-RET) frequency in peripheral blood. By contrast, 2,6-DNT induced significant DNA damage in liver tissue at all doses tested. The other minor isomers—2,3-, 3,4-, 2,4-, and 3,5-DNT—also tested negative for genotoxicity under these conditions [1].

Genotoxicity Comet Assay Micronucleus Assay

Repeated-Dose Toxicity and Splenic Pathology: 2,5-DNT Is the Only Isomer Spared from Lymphoid Hyperplasia

In a comparative 14-day repeated-dose oral toxicity study in rats across DNT isomers, lymphoid hyperplasia of the spleen was observed for all isomers except 2,5-DNT. The 3,5-DNT isomer was the most toxic, inducing weight loss and mortality within 3 days [1].

Repeated-Dose Toxicity Lymphoid Hyperplasia Spleen Pathology

Hepatocyte Cytotoxicity: Meta-Substituted 2,5-DNT Is Less Cytotoxic than Ortho/Para Isomers 2,3-DNT and 2,6-DNT

In isolated rat hepatocyte suspensions, ortho- and para-substituted DNT isomers (2,3-DNT, 2,6-DNT) were significantly more hepatotoxic than meta-substituted isomers (2,4-DNT, 2,5-DNT, 3,4-DNT) as measured by LDH release and inhibition of protein synthesis. The log EC₂₀ for LDH release was linearly correlated with the calculated C-atomic charge on ring carbons bearing nitro groups, establishing a quantitative structure-cytotoxicity relationship [1].

Hepatotoxicity LDH Release Protein Synthesis Inhibition

Salmonella Mutagenicity: 2,5-DNT Has Experimentally Quantified Low Potency in TA100 vs. 3,5-DNT

In the Ames Salmonella/microsome test, 3,5-DNT was identified as the most effective isomer for inducing reversion to histidine prototrophy in strains TA98 and TA1538. Quantitative reversion assay data show that 2,5-DNT has a logTA100exp mutagenicity potency of −0.63 log(revertants/nmol) in TA100 without S9 activation, placing it among the less mutagenic DNT isomers [1][2].

Ames Test Mutagenicity QSAR

Melting Point: 2,5-DNT Has the Lowest Melting Point Among All Six DNT Isomers

Among the six DNT isomers, 2,5-DNT exhibits the lowest melting point at 52.5°C, substantially lower than the major industrial isomer 2,4-DNT (71°C), 2,6-DNT (66°C), and 3,5-DNT (93°C, the highest). This thermal property difference provides a physical basis for isomer identification and separation [1].

Physicochemical Properties Isomer Differentiation Purification

Validated Application Scenarios for 2,5-Dinitrotoluene Based on Quantitative Differential Evidence


Negative Control in Hepatocarcinogenesis Initiation-Promotion Studies

Because 2,5-DNT exhibits no detectable hepatic initiating activity in the F-344 rat model, while 2,6-DNT is a confirmed initiator and technical-grade DNT is a potent complete hepatocarcinogen, purified 2,5-DNT serves as an indispensable negative-control isomer. Researchers investigating the mechanism of 2,6-DNT–driven hepatocarcinogenesis require 2,5-DNT to isolate initiation-specific effects from general nitroaromatic toxicity [1][2].

Isomer-Specific Analytical Reference Standard for Forensic and Environmental Detection

GC/MS alone fails to differentiate 2,5-DNT from 2,4-DNT and 2,6-DNT due to nearly identical electron-impact fragmentation patterns. Certified 2,5-DNT reference standards (e.g., 100 µg/mL in acetonitrile) are therefore mandatory for accurate isomer identification in post-blast forensic analysis and environmental monitoring of ammunition-contaminated sites [1].

Structure-Toxicity Relationship Probe for Immunotoxicology

2,5-DNT is the only DNT isomer that does not induce lymphoid hyperplasia of the spleen in repeated-dose oral toxicity studies. This unique property makes it the mechanistic probe of choice for dissecting the structural determinants of DNT-induced splenic pathology and immunotoxicity, particularly in comparative studies against 3,5-DNT and 2,6-DNT [1].

Low-Mutagenicity Isomer for Environmental Fate and Transport Model Systems

With a logTA100exp mutagenicity potency of −0.63 log(revertants/nmol), 2,5-DNT ranks among the less mutagenic DNT isomers in the Ames test. This property supports its selection as a representative DNT congener in environmental microcosm and biodegradation studies where confounding genotoxic effects on microbial communities must be minimized [1].

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